N-[4-oxo-5-(4-pyridylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]benzamide
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Overview
Description
N-[4-oxo-5-(4-pyridylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]benzamide is a complex organic compound with a molecular formula of C16H11N3O2S2 . This compound belongs to the class of thiazolidines, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. Thiazolidines are known for their diverse biological activities and are often used in medicinal chemistry .
Preparation Methods
The synthesis of N-[4-oxo-5-(4-pyridylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]benzamide typically involves a multi-step process. One common method starts with the reaction of substituted benzoic acid with thionyl chloride to form an acyl chloride intermediate. This intermediate then reacts with hydrazine to form a hydrazide, which is further reacted with p-chloro benzaldehyde and thioglycolic acid to form the thiazolidine ring . The reaction conditions often involve the use of catalysts such as BF3 and p-toluenesulfonic acid (PTSA) to improve yield and selectivity .
Chemical Reactions Analysis
N-[4-oxo-5-(4-pyridylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[4-oxo-5-(4-pyridylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-oxo-5-(4-pyridylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exhibit anticancer activity by interfering with cell proliferation pathways .
Comparison with Similar Compounds
N-[4-oxo-5-(4-pyridylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]benzamide is unique due to its specific structure and the presence of both thiazolidine and pyridine moieties. Similar compounds include:
N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides: These compounds also contain the thiazolidine ring and exhibit similar biological activities.
N-(5-methyl-4-oxo-2-arylthiazolidin-3-yl)-isonicotinamide: These derivatives are known for their antimicrobial properties.
This compound stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties.
Properties
Molecular Formula |
C16H11N3O2S2 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C16H11N3O2S2/c20-14(12-4-2-1-3-5-12)18-19-15(21)13(23-16(19)22)10-11-6-8-17-9-7-11/h1-10H,(H,18,20)/b13-10- |
InChI Key |
IKOKQTPEIHBXGI-RAXLEYEMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CC=NC=C3)SC2=S |
Origin of Product |
United States |
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